(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine
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Overview
Description
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine is an organic compound characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine typically involves the introduction of trifluoromethyl and dimethyl groups onto a butan-2-amine scaffold. One common method involves the reaction of 4,4,4-trifluoro-3,3-dimethylbutan-2-one with an amine source under reductive amination conditions. This process may require catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-4,4,4-trifluoro-3,3-dimethylbutanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-one: Similar structure but with a ketone group instead of an amine.
Uniqueness
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine is unique due to its specific combination of trifluoromethyl and dimethyl groups attached to an amine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2S)-4,4,4-trifluoro-3,3-dimethylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(10)5(2,3)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPSKCNKELIRAU-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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